molecular formula C6H10ClF2N3 B2924986 5-(Difluoromethyl)-1,3-dimethylpyrazol-4-amine;hydrochloride CAS No. 1946813-55-3

5-(Difluoromethyl)-1,3-dimethylpyrazol-4-amine;hydrochloride

Cat. No.: B2924986
CAS No.: 1946813-55-3
M. Wt: 197.61
InChI Key: MRLNETWTWGLIRI-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-1,3-dimethylpyrazol-4-amine;hydrochloride is a chemical compound that has garnered attention due to its unique structural properties and potential applications in various fields. This compound features a pyrazole ring substituted with difluoromethyl and dimethyl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-1,3-dimethylpyrazol-4-amine typically involves the introduction of the difluoromethyl group onto a pyrazole ring. One common method is the difluoromethylation of pyrazole derivatives using difluoromethylating agents such as ClCF₂H. The reaction conditions often involve the use of metal catalysts like copper or nickel to facilitate the formation of the C–CF₂H bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-1,3-dimethylpyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield difluoromethylpyrazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

5-(Difluoromethyl)-1,3-dimethylpyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-1,3-dimethylpyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, and changes in gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethyl)-1,3-dimethylpyrazol-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both difluoromethyl and dimethyl groups enhances its stability, reactivity, and potential for diverse applications .

Properties

IUPAC Name

5-(difluoromethyl)-1,3-dimethylpyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3.ClH/c1-3-4(9)5(6(7)8)11(2)10-3;/h6H,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLNETWTWGLIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N)C(F)F)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1946813-55-3
Record name 5-(difluoromethyl)-1,3-dimethyl-1H-pyrazol-4-amine hydrochloride
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